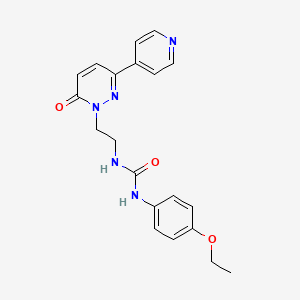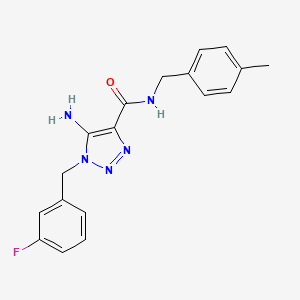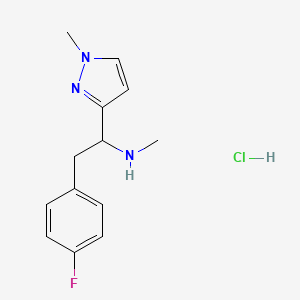
1-Cyclopropyl-2-methylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropyl-2-methylprop-2-en-1-one is a versatile organic compound with the molecular formula C_9H_14O It is characterized by a cyclopropyl group attached to a 2-methylprop-2-en-1-one moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-methylprop-2-en-1-one can be synthesized through several methods, including:
Knoevenagel Condensation: This involves the condensation of cyclopropyl methyl ketone with malonic acid derivatives under basic conditions.
Cyclopropanation Reactions: Using cyclopropane derivatives and suitable catalysts, such as rhodium or palladium complexes, to introduce the cyclopropyl group.
Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of the above synthetic routes, ensuring high yield and purity. Continuous flow reactors and advanced catalytic systems are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Cyclopropyl-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution Reactions: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and hydrogen gas (H_2) are often used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions, often under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Cyclopropyl-2-methylprop-2-en-1-one can be oxidized to cyclopropyl-2-methylprop-2-en-1-oic acid.
Reduction Products: Reduction can yield cyclopropyl-2-methylprop-2-en-1-ol.
Substitution Products: Various substituted cyclopropyl-2-methylprop-2-en-1-ones can be synthesized depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropyl-2-methylprop-2-en-1-one has found applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, facilitating the construction of complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism by which 1-Cyclopropyl-2-methylprop-2-en-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In drug development, it may target specific enzymes or receptors, leading to therapeutic effects.
Molecular Targets and Pathways Involved:
Antimicrobial Activity: Targets microbial cell membranes and metabolic pathways.
Anticancer Activity: May inhibit specific enzymes involved in cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
1-Cyclopropyl-2-methylprop-2-en-1-one is unique due to its cyclopropyl group, which imparts distinct chemical properties compared to similar compounds. Some similar compounds include:
Cyclopropyl methyl ketone: Lacks the double bond present in this compound.
2-Methylprop-2-en-1-one: Does not have the cyclopropyl group.
Eigenschaften
IUPAC Name |
1-cyclopropyl-2-methylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-5(2)7(8)6-3-4-6/h6H,1,3-4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SITFVXSQXDOJEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)C1CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}-4-[2-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2790946.png)
![3-(2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-hydroxyethyl)benzonitrile](/img/structure/B2790947.png)
![5-{[5-(3,4-Dichlorophenyl)furan-2-yl]methylidene}-1-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2790950.png)
![2-Chloro-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]acetamide](/img/structure/B2790951.png)
![N-(2-chlorophenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2790952.png)



![(E)-N-(6-(methylthio)benzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2790958.png)


![N-(5-(4-methylbenzyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2790963.png)
